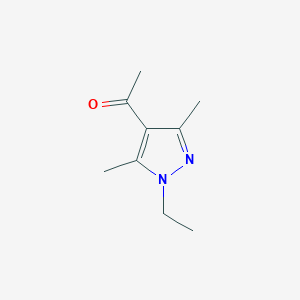

1-(1-乙基-3,5-二甲基-1H-吡唑-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, while not directly studied in the provided papers, is structurally related to a series of pyrazole derivatives that have been extensively analyzed. These compounds exhibit a range of biological activities and possess interesting optical and electronic properties due to their molecular structure. The pyrazole core is a common motif in medicinal chemistry, often associated with potential pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation methods or condensation reactions. For instance, a related compound was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another example is the one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been confirmed using various spectroscopic techniques and X-ray diffraction studies. The crystal structures often reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . Theoretical calculations, including density functional theory (DFT), have been used to predict the geometry and electronic structure, which are in good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from molecular electrostatic potential (MEP) studies. Typically, the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack . These insights are crucial for understanding the chemical behavior of these compounds in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The vibrational spectra, HOMO-LUMO analysis, and hyperpolarizability calculations provide information about the electronic properties and potential applications in nonlinear optics . The stability of the molecules is often attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis . Additionally, molecular docking studies suggest that certain pyrazole derivatives could exhibit inhibitory activity against various proteins, indicating their potential as pharmacological agents .

科学研究应用

-

Scientific Field: Organic Chemistry

- Application : The compound “1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride” is available for purchase from chemical suppliers, suggesting it may be used as a reagent or intermediate in organic synthesis .

- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to produce a desired target molecule with high yield and purity .

-

Scientific Field: Medicinal Chemistry

- Application : A study has reported the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which are structurally similar to your compound, using vitamin B1 as a catalyst . These compounds have shown excellent fluorescence properties and have been used as metal ion fluorescent probes .

- Method of Application : The synthesis involved a cyclocondensation reaction starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine .

- Results or Outcomes : The synthesized compounds showed fluorescence from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .

- Scientific Field: Chemical Industry

- Application : The compound “1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone” is available for purchase from chemical suppliers . This suggests it may be used as a reagent or intermediate in various chemical industries.

- Results or Outcomes : The outcomes would also depend on the specific synthesis or process. The goal would typically be to produce a desired target molecule or product with high yield and purity .

安全和危害

属性

IUPAC Name |

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALSABJOMMWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428349 |

Source

|

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

90565-37-0 |

Source

|

| Record name | 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)